2-{[4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](ethyl)amino}ethanol
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Overview
Description
2-{4-(CYCLOHEXYLAMINO)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YLAMINO}ETHANOL is a complex organic compound with a molecular formula of C₁₆H₂₆N₆O. It belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse biological activities, including potential therapeutic applications .
Preparation Methods
The synthesis of 2-{4-(CYCLOHEXYLAMINO)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YLAMINO}ETHANOL typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the cyclohexylamino group: This is achieved through nucleophilic substitution reactions.
Attachment of the ethylaminoethanol side chain: This step involves further substitution reactions to introduce the desired functional groups
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
2-{4-(CYCLOHEXYLAMINO)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YLAMINO}ETHANOL undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles under basic or acidic conditions
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{4-(CYCLOHEXYLAMINO)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YLAMINO}ETHANOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: It has shown promise as a potential therapeutic agent for cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-{4-(CYCLOHEXYLAMINO)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YLAMINO}ETHANOL involves inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity but may differ in their selectivity and potency.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their multi-targeted kinase inhibition and apoptosis-inducing properties.
The uniqueness of 2-{4-(CYCLOHEXYLAMINO)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YLAMINO}ETHANOL lies in its specific structural features that confer high selectivity and potency towards CDK2 inhibition .
Properties
Molecular Formula |
C16H26N6O |
---|---|
Molecular Weight |
318.42 g/mol |
IUPAC Name |
2-[[4-(cyclohexylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol |
InChI |
InChI=1S/C16H26N6O/c1-3-22(9-10-23)16-19-14(18-12-7-5-4-6-8-12)13-11-17-21(2)15(13)20-16/h11-12,23H,3-10H2,1-2H3,(H,18,19,20) |
InChI Key |
YXAMQAKTKNMHKB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=NC(=C2C=NN(C2=N1)C)NC3CCCCC3 |
Origin of Product |
United States |
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